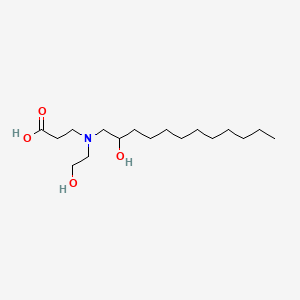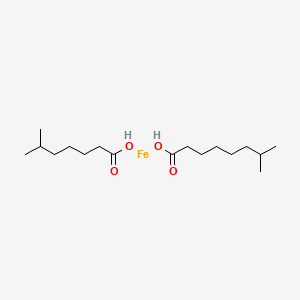
4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde is an organic compound known for its unique structure and reactivity It features a cyclohexane ring substituted with a tert-butyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde typically involves the alkylation of cyclohexane derivatives. One common method includes the reaction of cyclohexanone with tert-butyl chloride in the presence of a strong base, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods
Industrial production often employs catalytic processes to enhance yield and efficiency. The use of catalysts such as sulfuric acid or quaternary amines can facilitate the etherification and subsequent oxidation steps .
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can participate in electrophilic substitution reactions, often facilitated by strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).
Major Products
Oxidation: 4-(tert-Butyl)-alpha-methylcyclohexanecarboxylic acid.
Reduction: 4-(tert-Butyl)-alpha-methylcyclohexanepropanol.
Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tert-butyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the aldehyde group.
4-tert-Butylcatechol: Contains a catechol group instead of an aldehyde.
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl derivatives.
Uniqueness
4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde is unique due to its combination of a cyclohexane ring, tert-butyl group, and aldehyde functional group. This combination imparts distinct reactivity and makes it a versatile compound in organic synthesis and industrial applications .
Propiedades
Número CAS |
51367-70-5 |
|---|---|
Fórmula molecular |
C14H26O |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
3-(4-tert-butylcyclohexyl)-2-methylpropanal |
InChI |
InChI=1S/C14H26O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h10-13H,5-9H2,1-4H3 |
Clave InChI |
NIBKYVCIGOGNON-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CCC(CC1)C(C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)
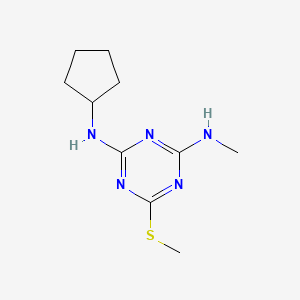

![2-[[(Propylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B12669497.png)
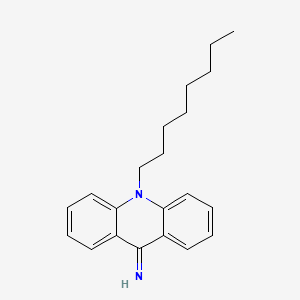

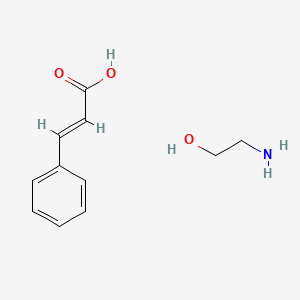

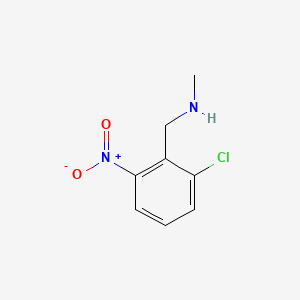
![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
